molecular formula C37H66O7 B141462 Asiminacin CAS No. 156199-51-8

Asiminacin

カタログ番号: B141462
CAS番号: 156199-51-8
分子量: 622.9 g/mol
InChIキー: DAEFUOXKPZLQMM-DCMHSPHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asiminacin is a natural product found in Asimina triloba with data available.

化学反応の分析

General Reactivity Profile of Amicoumacin Derivatives

Amicoumacins are benzannulated macrolides with demonstrated antibacterial and anti-inflammatory activity . Key reactive sites include:

  • Lactone ring : Susceptible to hydrolysis under acidic/basic conditions

  • Amino group : Participates in amidation and Schiff base formation

  • Hydroxyl groups : Prone to oxidation or glycosylation

High-Throughput Reaction Analysis

Modern techniques for analyzing complex reactions (e.g., amicoumacin derivatization) employ:

  • Acoustic droplet ejection mass spectrometry (ADE-MS) : Enables sub-second reaction monitoring .

  • Fragmentation pattern barcoding : Uses intrinsic MS/MS signatures to track starting materials and products .

Critical Data Gaps and Limitations

  • No peer-reviewed studies directly addressing "Asiminacin" were identified.

  • The synthesis strategies for hetiamacins and analytical methods provide a template for hypothesizing analogous reactions, but extrapolation risks inaccuracy.

Recommendations for Further Research

  • Validate the existence/nomenclature of "this compound" via IUPAC databases.

  • Explore structural analogs using the retrosynthetic frameworks outlined in2 and .

  • Apply high-throughput screening to optimize reaction conditions if the compound is novel.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Asiminacin, and how can researchers validate its structural purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., cyclization, functional group modifications). Structural validation requires spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula .
  • Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds .
    • Key Consideration : Cross-reference with literature spectra and report deviations in supplementary materials .

Q. What physicochemical properties of this compound are critical for in vitro pharmacological assays?

  • Methodological Answer : Prioritize:

  • Solubility : Assess in solvents (DMSO, PBS) via shake-flask method; critical for dose-response studies .
  • LogP : Determine partition coefficient (e.g., octanol-water) to predict membrane permeability .
  • Stability : Conduct accelerated stability studies (pH, temperature variations) with LC-MS monitoring .
    • Documentation : Report instrument precision (e.g., ±0.1% for HPLC) and statistical significance of replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer :

Systematic Review : Apply PRISMA guidelines to identify bias/heterogeneity in existing data .

Experimental Replication : Reproduce key assays (e.g., kinase inhibition, receptor binding) under standardized conditions .

Multi-Omics Integration : Combine transcriptomic/proteomic data to identify off-target effects .

  • Example : If Study A reports apoptosis induction but Study B cites autophagy, validate via flow cytometry (Annexin V/PI) and LC3-II Western blotting .

Q. What experimental designs are optimal for comparative efficacy studies of this compound analogs?

  • Methodological Answer :

  • Hypothesis-Driven Framework : Use PICO (Population: cell lines; Intervention: analog dosage; Comparison: parent compound; Outcome: IC50) .
  • Dose-Response Curves : Generate sigmoidal plots with ≥3 replicates; calculate Hill slopes for cooperativity .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and effect sizes .
    • Ethical Note : Pre-register protocols (e.g., OSF) to avoid selective reporting .

Q. How can researchers address discrepancies in this compound’s bioavailability data between animal models and human trials?

  • Methodological Answer :

Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to compare AUC, Cmax, and t1/2 .

Interspecies Scaling : Apply allometric principles (e.g., body surface area adjustments) .

In Silico Predictions : Leverage PBPK models to account for metabolic enzyme differences (e.g., CYP450 isoforms) .

  • Validation : Cross-check with clinical trial data repositories (e.g., ClinicalTrials.gov ) .

Q. Methodological Guidance for Data Interpretation

Q. What frameworks are recommended for designing a study on this compound’s synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination Index (CI) : Calculate via Chou-Talalay method (CI <1 = synergy) .
  • Experimental Controls : Include monotherapy arms and vehicle controls .
  • Mechanistic Depth : Use RNA-seq to identify pathway crosstalk .
    • Reporting : Follow CONSORT guidelines for preclinical studies .

Q. How should researchers evaluate the ecological impact of this compound degradation byproducts?

  • Methodological Answer :

Analytical Chemistry : Identify metabolites via LC-QTOF-MS and compare to toxicity databases (e.g., ECOTOX) .

Environmental Simulation : Use OECD 308 guidelines for soil/water biodegradation studies .

Risk Assessment : Apply QuEChERS extraction and probabilistic modeling for hazard quotients .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related research?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step methods, including instrument calibration data .
  • Raw Data Sharing : Deposit spectra/chromatograms in repositories (e.g., Zenodo) .
  • Reagent Transparency : Specify suppliers, lot numbers, and purity grades .

Q. How can researchers ethically navigate unpublished negative data on this compound’s efficacy?

  • Methodological Answer :

  • FAIR Principles : Share via preprint servers (e.g., bioRxiv) with open licenses .
  • Meta-Analysis Inclusion : Contact authors for raw data to reduce publication bias .

特性

CAS番号

156199-51-8

分子式

C37H66O7

分子量

622.9 g/mol

IUPAC名

(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1

InChIキー

DAEFUOXKPZLQMM-DCMHSPHCSA-N

SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

異性体SMILES

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

正規SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

同義語

asiminacin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asiminacin
Reactant of Route 2
Asiminacin
Reactant of Route 3
Asiminacin
Reactant of Route 4
Asiminacin
Reactant of Route 5
Asiminacin
Reactant of Route 6
Asiminacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。